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Compound of Interest

Compound Name: cycloviolacin O2

Cat. No.: B1578306 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cycloviolacin O2 (CyO2), a cyclotide isolated from Viola odorata, has garnered significant

interest for its potent in vitro cytotoxic activity against a range of cancer cell lines. As with any

potential therapeutic agent, a thorough understanding of its in vivo toxicity and tolerability is

paramount before it can be considered for further development. This technical guide provides a

comprehensive overview of the available data on the in vivo toxicity and tolerability of

cycloviolacin O2 in murine models. The information presented herein is compiled from

published scientific literature to aid researchers and drug development professionals in their

evaluation of this promising molecule.

Data Presentation: Quantitative Toxicity and
Tolerability Data
The in vivo toxicity of cycloviolacin O2 has been primarily evaluated through the

determination of the maximum tolerated dose (MTD) and lethal dose in mice. The available

quantitative data is summarized in the tables below.
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Parameter Dose (mg/kg)
Dosing
Regimen

Route of
Administration

Observed
Effects

Maximum

Tolerated Dose

(MTD)

1.5 Single Dose Intravenous (i.v.)

No signs of

discomfort

observed in the

animals.

Lethal Dose 2 Single Dose Intravenous (i.v.)
Lethality

observed.

Maximum

Tolerated Dose

(MTD)

0.5
Daily Repeated

Dosing
Intravenous (i.v.)

Not specified, but

considered the

maximum

tolerated dose

for this regimen.

Dose Eliciting

Local

Inflammation

1
Daily Repeated

Dosing
Intravenous (i.v.)

Local

inflammatory

reaction at the

injection site

after 2-3 days.

Experimental Protocols
Detailed experimental protocols for the in vivo toxicity assessment of cycloviolacin O2 are not

fully available in the public domain. The following methodologies are based on the information

provided in the key cited study by Burman et al. (2010) and supplemented with standard

practices for such studies.

Maximum Tolerated Dose (MTD) Determination - Single
Dose
Objective: To determine the highest single intravenous dose of cycloviolacin O2 that does not

cause significant signs of toxicity or mortality in mice.

Animal Model:
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Species: Mouse (Mus musculus)

Strain: Not specified in the available literature. Commonly used strains for such studies

include BALB/c or C57BL/6.

Sex: Not specified.

Age/Weight: Not specified. Typically, young adult mice (6-8 weeks old) are used.

Drug Formulation:

Cycloviolacin O2: Purified cycloviolacin O2.

Vehicle: The specific vehicle used for solubilizing cycloviolacin O2 for intravenous

administration is not detailed in the available literature. A common vehicle for peptides is

sterile saline or phosphate-buffered saline (PBS).

Procedure:

Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of one

week prior to the experiment.

Grouping: Animals are randomly assigned to different dose groups.

Dosing: A range of single doses of cycloviolacin O2 are administered intravenously (e.g.,

via the tail vein).

Clinical Observation: Animals are closely monitored for clinical signs of toxicity immediately

after dosing and at regular intervals for a specified period (e.g., 7-14 days). Observations

include, but are not limited to, changes in behavior, posture, activity, and any signs of pain or

distress.

Body Weight: Body weight of each animal is recorded before dosing and at regular intervals

throughout the observation period.

Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious

signs of toxicity.
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Tolerability Assessment - Repeated Dosing
Objective: To evaluate the tolerability of repeated intravenous administration of cycloviolacin
O2 in mice.

Animal Model and Drug Formulation: As described for the single-dose MTD study.

Procedure:

Acclimatization and Grouping: As described above.

Dosing: Animals are administered daily intravenous doses of cycloviolacin O2 for a

specified duration.

Clinical Observation: Daily monitoring for clinical signs of toxicity, with particular attention to

the injection site for any local reactions.

Body Weight: Body weight is monitored regularly.

Endpoint: The tolerability is assessed based on the absence of severe clinical signs,

significant body weight loss, and severe local reactions.

Mandatory Visualization
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the general

workflows for the in vivo toxicity and tolerability studies described.
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Caption: Workflow for Single-Dose Maximum Tolerated Dose (MTD) Determination.
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Caption: Workflow for Repeated-Dose Tolerability Assessment.

Conclusion
The available in vivo data for cycloviolacin O2 in mice indicate a narrow therapeutic window,

with a maximum tolerated single intravenous dose of 1.5 mg/kg and a lethal dose at 2 mg/kg.

For repeated daily intravenous administration, the MTD is lower, at 0.5 mg/kg, with local

inflammatory reactions observed at a dose of 1 mg/kg. These findings highlight the importance

of careful dose selection and monitoring in any future preclinical studies. The primary

mechanism of toxicity is likely related to the known membrane-disrupting activity of cyclotides.

Further detailed studies, including comprehensive histopathological, hematological, and serum
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chemistry analyses, would be necessary to fully characterize the in vivo toxicity profile of

cycloviolacin O2.

To cite this document: BenchChem. [In Vivo Toxicity and Tolerability of Cycloviolacin O2 in
Mice: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1578306#in-vivo-toxicity-and-tolerability-of-
cycloviolacin-o2-in-mice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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